molecular formula C12H14N4 B13121213 2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine

2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine

Cat. No.: B13121213
M. Wt: 214.27 g/mol
InChI Key: XVHJIHHTXUORSA-UHFFFAOYSA-N
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Description

2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylpyrimidine-4,6-diamine with o-tolylamine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine involves its interaction with molecular targets within the cell. It is known to inhibit specific enzymes, thereby disrupting cellular processes. The compound’s structure allows it to bind effectively to these targets, leading to the inhibition of pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-methyl-4-N-(2-methylphenyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C12H14N4/c1-8-5-3-4-6-10(8)16-12-7-11(13)14-9(2)15-12/h3-7H,1-2H3,(H3,13,14,15,16)

InChI Key

XVHJIHHTXUORSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=C2)N)C

Origin of Product

United States

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